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Compound of Interest

Compound Name: Trazodone-4,4'-Dimer

Cat. No.: B8820939

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazodone is a widely prescribed antidepressant medication. During its synthesis and storage,
various related substances and degradation products can emerge, one of which is the
Trazodone-4,4'-Dimer. The precise identification and structural confirmation of such impurities
are paramount for ensuring the quality, safety, and efficacy of the final drug product. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the
unambiguous structural elucidation of organic molecules, including drug impurities. This
application note provides a detailed protocol for the structural confirmation of the Trazodone-
4,4'-Dimer using one-dimensional (*H and *3C) and two-dimensional NMR techniques.

Molecular Structure

The structure of the Trazodone-4,4'-Dimer, chemically named 2,2'-(((ethane-1,1-diylbis(3-
chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-
a]pyridin-3(2H)-one), is presented below:

Trazodone-4,4'-Dimer
e Molecular Formula: C4oH46Cl2N1002

e Molecular Weight: 769.77 g/mol
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Quantitative NMR Data

The following tables summarize the *H and 3C NMR spectral data for the Trazodone-4,4'-
Dimer, isolated as a major photolytic degradation product (DP-10) of Trazodone.[4] Data was
acquired in DMSO-des at 400 MHz for *H NMR and 100 MHz for 13C NMR.

Table 1: *H NMR Data for Trazodone-4,4'-Dimer

Chemical Coupling
Signal Shift (5, Multiplicity Constant (J, Integration Assignment
ppm) Hz)
1 1.57 d 7.2 3H CHs
2 1.93 p 6.8 4H -CHz- (propyl)
N-CH2-
3 2.53 t 6.8 4H
(propyl)
Piperazine
4 3.12 t 4.8 8H
CH:z
N-CHa-
5 3.84 t 6.8 4H
(propyl)
6 4.27 q 7.2 1H Ar-CH-Ar
7 6.85 t 7.6 2H Aromatic CH
8 6.95 d 8.0 2H Aromatic CH
9 7.12 t 8.0 2H Aromatic CH
10 7.20 s - 2H Aromatic CH
11 7.27 d 8.0 2H Aromatic CH
12 7.64 d 7.2 2H Aromatic CH
13 7.95 d 6.8 2H Aromatic CH

Table 2: 33C NMR Data for Trazodone-4,4'-Dimer
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Signal Chemical Shift (6, ppm) Assighment
1 225 CHs

2 25.9 -CH:- (propyl)
3 38.4 Ar-CH-Ar

4 48.5 Piperazine CH:z
5 52.8 Piperazine CH:z
6 56.7 N-CHz- (propyl)
7 111.8 Aromatic CH

8 1154 Aromatic CH

9 116.1 Aromatic CH
10 118.9 Aromatic CH
11 122.9 Aromatic CH
12 126.5 Aromatic C

13 130.3 Aromatic CH
14 132.8 Aromatic C

15 141.2 Aromatic C

16 143.9 Aromatic C

17 150.9 Aromatic C

18 154.2 C=0

Experimental Protocols
Sample Preparation

o Accurately weigh approximately 5-10 mg of the isolated Trazodone-4,4'-Dimer.

e Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).
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e Ensure complete dissolution by gentle vortexing or sonication.
« Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm), if
required.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

IH NMR Acquisition:

e Pulse Program: A standard single-pulse experiment (e.g., zg30).

e Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: 16 ppm (centered around 6 ppm)

e Acquisition Time: ~2-3 seconds

o Relaxation Delay: 2 seconds

e Number of Scans: 16-64 (depending on sample concentration)

» Data Points: 64k

13C NMR Acquisition:

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
e Solvent: DMSO-de

e Temperature: 298 K
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Spectral Width: 240 ppm (centered around 120 ppm)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more, as 13C is less sensitive)

Data Points: 64k
2D NMR Acquisition (for further structural confirmation):
e COSY (Correlation Spectroscopy): To identify *H-tH spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond tH-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-13C
correlations, crucial for connecting molecular fragments.

Data Processing and Analysis

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase correct the spectra manually.
» Perform baseline correction.

o Calibrate the chemical shift scale to the residual solvent peak (DMSO-de at & 2.50 ppm for
'H and 6 39.52 ppm for 13C) or TMS.

 Integrate the signals in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the
signals to the respective protons and carbons in the Trazodone-4,4'-Dimer structure.

e Analyze 2D NMR spectra to confirm connectivity between different parts of the molecule.
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Workflow and Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of the
Trazodone-4,4'-Dimer.
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Caption: Experimental workflow for NMR-based structural confirmation.
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Conclusion

NMR spectroscopy provides a robust and definitive method for the structural confirmation of the
Trazodone-4,4'-Dimer. By employing a combination of 1D and 2D NMR experiments,
researchers and drug development professionals can unequivocally identify and characterize
this and other related impurities, ensuring the quality and safety of trazodone active
pharmaceutical ingredients and formulated products. The detailed protocols and data
presented in this application note serve as a comprehensive guide for this analytical procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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